

Application Notes and Protocols: (+)-Isononyl Acetate in Flavor Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-isononyl acetate

Cat. No.: B1147620

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the known applications of isononyl acetate in flavor chemistry, with a focus on the (+) enantiomer where information is available. Due to the limited publicly available data specifically on **(+)-isononyl acetate**, this document also includes generalized protocols for the analysis and sensory evaluation of chiral flavor compounds, which are directly applicable to the study of this specific ester.

Introduction to (+)-Isononyl Acetate

Isononyl acetate is a flavor and fragrance ingredient known for its complex aroma profile. It is an ester that exists as a mixture of isomers, with the specific enantiomers, such as **(+)-isononyl acetate**, potentially offering unique sensory characteristics. Chirality plays a crucial role in flavor perception, as different enantiomers of a compound can elicit distinct sensory responses.^[1] While the flavor industry increasingly focuses on the specific properties of individual enantiomers, detailed information on **(+)-isononyl acetate** remains limited in publicly accessible literature.

Natural Occurrence: Isononyl acetate has been identified in natural sources such as lavandin oil and bitter orange essential oil.^[2]

General Odor Profile (Isomer Unspecified): The odor of isononyl acetate is generally described as sweet, floral, fruity, woody, and violet, with some sources also noting herbal and cumin-like nuances.^{[3][4]}

Physicochemical and Sensory Properties

Quantitative data specifically for **(+)-isononyl acetate** is not readily available. The following table summarizes the known properties of isononyl acetate (isomer composition often unspecified).

Table 1: Physicochemical and General Sensory Properties of Isononyl Acetate

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₂₂ O ₂	[2]
Molecular Weight	186.29 g/mol	[5]
Appearance	Colorless liquid	[2]
Odor Description	Sweet, floral, fruity, woody, violet, herbal, cumin	[3][4]
Natural Occurrence	Lavandin oil, Bitter orange oil	[2]
Solubility	Insoluble in water; soluble in ethanol	[3]
Boiling Point	213-215 °C @ 760 mmHg	[4]
Flash Point	~71-83 °C	[2][4]

Note: Odor and flavor thresholds are critical parameters for evaluating the potency of a flavor ingredient. Unfortunately, specific threshold values for **(+)-isononyl acetate** in various food matrices have not been identified in the available literature. The determination of these thresholds would be a key research objective.[6]

Applications in Flavor Chemistry

While specific food applications and usage levels for **(+)-isononyl acetate** are not detailed in the public domain, its general odor profile suggests potential for use in a variety of flavor formulations, including:

- **Fruit Flavors:** The sweet and fruity characteristics make it a candidate for enhancing and modifying fruit profiles such as berry, apple, and tropical fruits. Esters are well-known contributors to the characteristic aromas of many fruits.[7]
- **Floral and Herbal Notes:** Its floral and herbal nuances suggest applications in creating complex botanical profiles for beverages and confectionery.
- **Confectionery and Baked Goods:** The sweet and woody notes could be valuable in confectionery items and baked goods to provide depth and complexity to the overall flavor.

Experimental Protocols

The following are detailed, generalized protocols for the analysis and sensory evaluation of chiral flavor compounds like **(+)-isononyl acetate**.

This protocol outlines the separation and identification of enantiomers of a volatile flavor compound.

Objective: To separate and quantify the (+) and (-) enantiomers of isononyl acetate in a flavor formulation or food matrix.

Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Chiral capillary column (e.g., a cyclodextrin-based column suitable for separating ester enantiomers)[1]
- Helium carrier gas (high purity)
- Sample of isononyl acetate (racemic mixture for method development)
- Food or beverage sample containing the target analyte
- Solvents for extraction (e.g., dichloromethane, diethyl ether)
- Anhydrous sodium sulfate

- Standard laboratory glassware

Procedure:

- Sample Preparation (Liquid-Liquid Extraction):

1. For liquid samples (e.g., beverages), take a known volume (e.g., 50 mL) and adjust the pH if necessary.
2. Extract the sample three times with 20 mL of dichloromethane in a separatory funnel.
3. Combine the organic extracts and dry over anhydrous sodium sulfate.
4. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

- GC-MS Conditions:

- Injector: Split/splitless, 250 °C, splitless mode for 1 min.
- Column: Chiral capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program: Start at 50 °C, hold for 2 min, ramp to 180 °C at 3 °C/min, then ramp to 240 °C at 10 °C/min, and hold for 5 min. (Note: This program is a starting point and must be optimized for the specific column and analyte).
- MS Transfer Line: 250 °C.
- Ion Source: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-300.

- Data Analysis:

1. Identify the peaks corresponding to the enantiomers of isononyl acetate based on their retention times and mass spectra.

2. Confirm the identity by comparing with the mass spectrum of a reference standard.
3. Quantify the amount of each enantiomer using a calibration curve prepared from standards of known concentration.

This protocol is used to identify the odor-active compounds in a sample as they elute from the GC column.

Objective: To determine the odor characteristics of the individual enantiomers of isononyl acetate.

Materials:

- Gas chromatograph with an olfactometry port
- Chiral capillary column (as in 4.1)
- Humidified air supply for the olfactometry port
- Trained sensory panelists (3-5)
- Data recording software

Procedure:

- GC-O Setup: The GC effluent is split between a standard detector (e.g., FID or MS) and the olfactometry port.
- Analysis:
 1. Inject the sample extract (from 4.1) into the GC.
 2. Each panelist sniffs the effluent from the olfactometry port and records the time, duration, and a description of any detected odor.
 3. The panelists should be presented with a list of standardized odor descriptors.
- Data Analysis:

1. Compile the olfactometry data from all panelists.
2. Create an aromagram by plotting the detection frequency or intensity of each odor event against the retention time.
3. Correlate the odor events with the peaks from the detector to identify the odor characteristics of each enantiomer of isononyl acetate.[\[8\]](#)

QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product.[\[9\]](#)

Objective: To develop a detailed flavor profile of **(+)-isononyl acetate** in a model beverage.

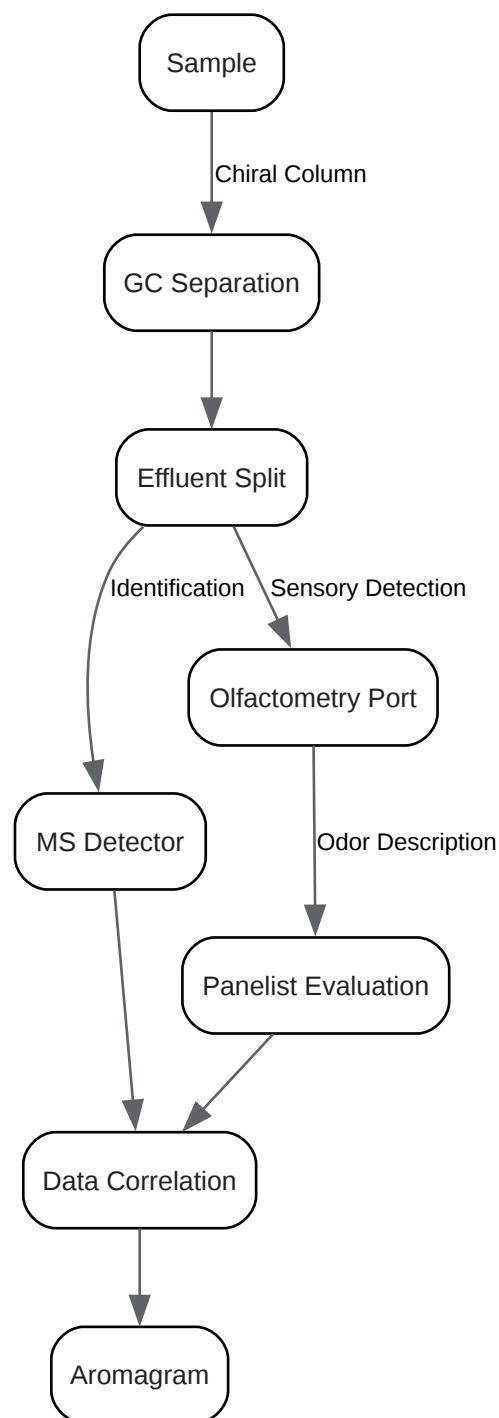
Materials:

- Trained sensory panel (8-12 members)
- Model beverage base (e.g., sweetened water or a simple juice base)
- Samples of the model beverage containing different concentrations of **(+)-isononyl acetate**
- Reference standards for various aroma attributes (e.g., fruit esters, floral compounds)
- Sensory evaluation booths with controlled lighting and ventilation
- Data collection software

Procedure:

- Panelist Training and Lexicon Development:
 1. In several sessions, present the panelists with the model beverage containing **(+)-isononyl acetate** and a range of reference standards.
 2. Through discussion, the panel develops a consensus lexicon of descriptive terms for the aroma and flavor of the samples (e.g., "sweet," "fruity-apple," "floral-rose," "woody").
- Scoring and Evaluation:

1. Panelists are presented with the coded samples in a randomized order.
2. They rate the intensity of each attribute in the developed lexicon on a line scale (e.g., from 0 = not perceptible to 10 = very strong).


- Data Analysis:
 1. Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.
 2. Generate spider web plots to visualize the flavor profile of each sample.

Visualizations

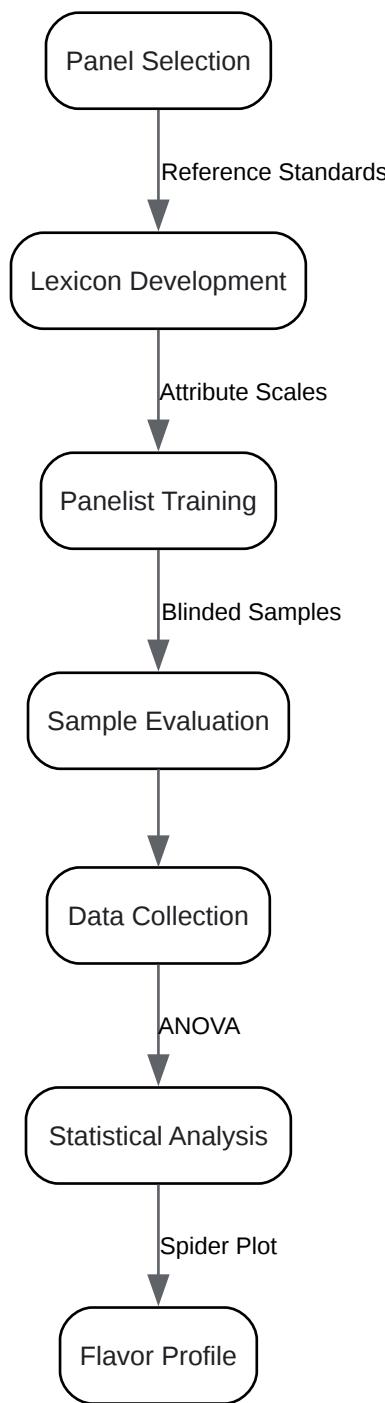

[Click to download full resolution via product page](#)

Figure 1. Workflow for Chiral GC-MS Analysis.

[Click to download full resolution via product page](#)

Figure 2. Gas Chromatography-Olfactometry (GC-O) Workflow.

[Click to download full resolution via product page](#)

Figure 3. Quantitative Descriptive Analysis (QDA) Process.

Conclusion

While isononyl acetate is recognized as a valuable fragrance and potential flavor ingredient, there is a clear gap in the scientific literature regarding the specific sensory properties and

applications of its individual enantiomers, particularly **(+)-isononyl acetate**. The protocols provided here offer a robust framework for researchers to characterize the flavor profile, determine odor and flavor thresholds, and explore the potential applications of this and other chiral flavor compounds. Further research into the enantiomer-specific properties of isononyl acetate will undoubtedly contribute to a more nuanced understanding and application of this versatile flavor ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chirality: An Important Phenomenon Regarding Biosynthesis, Perception, and Authenticity of Flavor Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ScenTree - Isononyl acetate (CAS N° 40379-24-6) [scentre.co]
- 3. ISONONYL ACETATE [ventus.com]
- 4. isononyl acetate, 40379-24-6 [thegoodsentscompany.com]
- 5. ISONONYL ACETATE - Ataman Kimya [atamanchemicals.com]
- 6. Odor Detection Thresholds [leffingwell.com]
- 7. researchgate.net [researchgate.net]
- 8. pfigueiredo.org [pfigueiredo.org]
- 9. Impact of Alcohol Content on Alcohol–Ester Interactions in Qingxiangxing Baijiu Through Threshold Analysis | MDPI [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: (+)-Isononyl Acetate in Flavor Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1147620#application-of-isononyl-acetate-in-flavor-chemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com